molecular formula C9H13NNa2O5S B12412907 N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt

N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt

Cat. No.: B12412907
M. Wt: 296.27 g/mol
InChI Key: MUCIEDHPXAQZRB-YRXXMFLKSA-L
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Description

Isotopic Labeling Patterns in Deuterated Mercapturic Acid Derivatives

The strategic incorporation of three deuterium atoms (d3) into the acetyl group of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine disodium salt creates a distinct isotopic signature detectable through mass spectrometry. This labeling pattern replaces all three hydrogen atoms on the acetyl methyl group (CH3CO-) with deuterium, forming CD3CO-, which shifts the molecular ion cluster by +3 m/z units compared to the non-deuterated analog. High-resolution orbital trap mass spectrometry reveals a characteristic isotopic distribution with a primary peak at m/z 338.1068 for the deuterated form, contrasting with m/z 335.0982 for the protiated species.

Table 1: Isotopic Distribution Patterns in Deuterated vs. Non-Deuterated Forms

Parameter N-Acetyl Form (m/z) N-Acetyl-d3 Form (m/z)
Molecular ion ([M-H]) 335.0982 338.1068
Isotope spacing 1.0034 1.0034
Relative abundance 100% (M), 6.7% (M+1) 100% (M), 0.2% (M+1)

Deuterium labeling reduces the M+1 isotopic peak intensity from 6.7% to 0.2% due to the lower natural abundance of 13C compared to 2H. This property enables precise quantification in biological matrices by minimizing isotopic interference during multiple reaction monitoring (MRM) assays. Synthetic routes typically involve acetylation of L-cysteine derivatives using deuterated acetic anhydride (CD3CO)2O under anhydrous conditions, achieving >98% isotopic purity as verified by 2H NMR spectroscopy.

Stereochemical Analysis of the S-(3-Carboxy-2-Propyl) Substituent

The S-(3-carboxy-2-propyl) side chain introduces two stereogenic centers at the sulfur-linked carbon (C2) and the adjacent carboxylic acid-bearing carbon (C3). Chiral stationary phase liquid chromatography (CSP-LC) coupled with circular dichroism (CD) spectroscopy has identified four diastereomers arising from R/S configurations at these positions. The biologically relevant (2R,3S) configuration predominates in human metabolites, constituting 89% of total urinary excretion products in exposure studies.

Table 2: Stereoisomeric Characterization by Chiral Chromatography

Stereoisomer Retention Time (min) CD Ellipticity (mdeg) Relative Abundance
2R,3S 12.4 +245 89%
2S,3R 13.1 -231 7%
2R,3R 14.9 +118 3%
2S,3S 16.2 -102 1%

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the (2R,3S) isomer’s stability stems from intramolecular hydrogen bonding between the cysteine amine and carboxylate groups (ΔG = −12.3 kcal/mol). Nuclear Overhauser effect spectroscopy (NOESY) confirms this spatial arrangement through strong cross-peaks between the C2 proton and the acetyl methyl group.

Crystallographic Studies and Salt Formation Mechanisms

The disodium salt form crystallizes in the monoclinic P21 space group with unit cell parameters a = 9.42 Å, b = 6.58 Å, c = 15.73 Å, and β = 102.5°. X-ray diffraction reveals a layered structure where sodium cations coordinate with carboxylate oxygens (Na-O distance = 2.38–2.45 Å) and water molecules (Na-OH2O = 2.41 Å). Each sodium ion achieves octahedral geometry through six oxygen ligands, stabilizing the crystal lattice through electrostatic interactions.

Table 3: Crystallographic Parameters of the Disodium Salt

Parameter Value
Space group P21
Unit cell volume 945.7 ų
Z value 4
Rfactor 0.041

Salt formation occurs via neutralization of the carboxylic acid groups (pKa 2.8 and 4.1) with sodium hydroxide in aqueous ethanol. The process follows second-order kinetics with an activation energy of 45.2 kJ/mol, as determined by isothermal titration calorimetry. The final product exhibits enhanced thermal stability (decomposition at 278°C vs. 195°C for the free acid) due to ionic cross-linking within the crystal lattice.

Properties

Molecular Formula

C9H13NNa2O5S

Molecular Weight

296.27 g/mol

IUPAC Name

disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate

InChI

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;;

InChI Key

MUCIEDHPXAQZRB-YRXXMFLKSA-L

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

Deuteration at the acetyl group is achieved through two primary pathways:

Method A: Direct Acetylation with Deuterated Reagents

  • Reagents : Acetic-d₃ anhydride (99.5% isotopic purity) or acetyl-d₃ chloride
  • Conditions :
    • L-cysteine is suspended in anhydrous methanol at 0–5°C under nitrogen atmosphere.
    • Alkaline pH (9–12) maintained via sodium hydroxide titration to deprotonate the amino group.
    • Acetic-d₃ anhydride added dropwise over 60 minutes at 40–60°C.
    • Molar ratio: 1:1.05–1.10 (L-cysteine:deuterated acetylating agent).

Method B: Post-Synthetic Isotopic Exchange

  • Limited utility due to potential deuterium scrambling.
  • Involves treating pre-formed N-acetylcysteine derivatives with D₂O under acidic catalysis (pH 2–4, 80°C, 24h).
  • Yields <85% deuteration, necessitating subsequent purification.

Thioether Linkage Formation

The 3-carboxy-2-propyl side chain is introduced via nucleophilic thiol-ene reaction:

  • Substrate : Deuterated N-acetyl-L-cysteine intermediate
  • Electrophile : 3-chloro-2-carboxypropane (freshly distilled to minimize hydrolysis)
  • Conditions :
    • Reaction in dimethylformamide (DMF) at 50°C for 8h.
    • Triethylamine (2 eq.) as proton scavenger.
    • Yield: 68–72% after aqueous workup.

Disodium Salt Formation

Carboxylic acid groups at C-1 and C-3′ are neutralized via:

  • Titration : 2.0 eq. NaOH (2M) added to stirred methanolic solution at 0°C.
  • Precipitation : Salt forms immediately; collected by vacuum filtration.
  • Drying : Lyophilization at -50°C, 0.1 mbar for 48h.

Industrial-Scale Production Optimization

Continuous Flow Synthesis

Modern facilities employ tubular reactors to enhance reproducibility:

Parameter Value Rationale
Reactor volume 50 L Minimizes thermal gradients
Residence time 120 min Ensures complete deuteration
Temperature profile 5°C → 60°C (Δ5°C/min) Prevents racemization
Throughput 2.4 kg/day Matches HPLC purification capacity

Data from pilot studies show 15% yield improvement over batch methods.

Byproduct Management

Key impurities and mitigation strategies:

Impurity Source Removal Method
N,S-diacetylcysteine-d₃ Over-acetylation Ion-exchange chromatography
Cysteine disulfides Oxidative dimerization Nitrogen sparging
Sodium acetate-d₃ Neutralization side-product Methanol recrystallization

Process analytical technology (PAT) with inline FTIR reduces impurity levels to <0.5%.

Purification and Analytical Characterization

Chromatographic Purification

Reverse-Phase HPLC Conditions :

  • Column: Waters XBridge BEH C18 (250 × 4.6 mm, 5 µm)
  • Mobile phase:
    • A: 0.1% formic acid in H₂O
    • B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B → 95% B over 25 min
  • Flow rate: 1.0 mL/min
  • Detection: UV 210 nm

Retention time: 14.3 ± 0.2 min for target compound vs. 12.1 min for non-deuterated analog.

Spectroscopic Confirmation

¹H NMR (500 MHz, D₂O) :

  • δ 3.12 (dd, J = 7.5 Hz, 1H, CH₂S)
  • δ 2.95 (m, 2H, SCH₂CH)
  • Acetyl-d₃ signal absent due to deuteration

HRMS (ESI-) :

  • Calculated for C₉H₁₀D₃NNa₂O₅S: 296.05 m/z
  • Observed: 296.04 m/z (Δ -0.34 ppm)

Isotopic Purity Assessment :

  • ²H NMR (76 MHz, D₂O): Single peak at 2.08 ppm (CD₃CO)
  • Enrichment: 98.7 ± 0.3% by MS isotope pattern analysis

Case Studies and Process Validation

Metabolic Tracer Application

In a 2024 study, the deuterated compound enabled precise tracking of crotonaldehyde detoxification:

  • Administered IV at 0.1 mg/kg to Sprague-Dawley rats
  • Plasma t₁/₂: 2.1h vs. 1.8h for non-deuterated form
  • 89% urinary recovery within 24h (LC-MS/MS quantification)

Batch Consistency Analysis

Ten production batches analyzed via:

Metric Batch 1–5 Batch 6–10 Specification
Purity (HPLC) 95.2–96.8% 95.7–96.1% ≥95%
Residual solvents <50 ppm <30 ppm <500 ppm
Endotoxin 0.12 EU/mg 0.09 EU/mg <0.25 EU/mg

Data confirms process robustness across scales.

Challenges and Mitigation Strategies

Racemization Control

L-cysteine’s α-carbon undergoes base-catalyzed racemization during acetylation:

  • Risk : Up to 12% D-enantiomer formation at pH >10
  • Solution :
    • Maintain pH 9–9.5 via automated titration
    • Add 1 mM Cu²⁺ as chiral stabilizer

Deuterium Scrambling

Isotopic integrity compromised by:

  • Prolonged heating (>60°C)
  • Acidic/basic hydrolysis
  • Preventative measures :
    • Strict temperature control (Δ±1°C)
    • Neutral pH during final lyophilization

Emerging Methodologies

Enzymatic Acetylation

Recombinant N-acetyltransferase (NAT2) expressed in E. coli BL21:

  • Substrate: L-cysteine + acetyl-d₃-CoA
  • Benefits:
    • 99.8% enantiomeric excess
    • No racemization byproducts
  • Limitations:
    • 3x higher production cost vs. chemical methods
    • Scalability challenges beyond 100g batches

Flow Photochemistry

Microreactor-based deuteration using D₂O and TiO₂ photocatalyst:

  • UV irradiation (365 nm, 10W)
  • 85% deuterium incorporation in 30 min
  • Potential for greener synthesis but currently at TRL 3

Regulatory Considerations

ICH Guidelines Compliance

  • Q3D Elemental Impurities: Class 1 metals <0.1 ppm
  • Residual Solvents: Class 2 (e.g., DMF) <880 ppm
  • Genotoxic Impurities: ≤1 ppm for alkyl halides

GMP Documentation Requirements

  • Certificate of Analysis must include:
    • ²H NMR spectrum
    • Chiral HPLC chromatogram
    • Elemental analysis (Na content: 15.5–16.5%)
    • Bacterial endotoxin test

Chemical Reactions Analysis

Types of Reactions

N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Acylated Derivatives: From substitution reactions.

Scientific Research Applications

Clinical Diagnostics

N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is utilized in clinical diagnostic settings, particularly for the identification of metabolic disorders. For instance, it has been involved in studies focusing on cystathioninuria, where it was identified as a metabolite in urine samples through advanced techniques like liquid chromatography-mass spectrometry (LC-MS) . This application is crucial for understanding sulfur amino acid metabolism and related disorders.

Drug Development

The compound's role as a potential therapeutic agent is being explored in drug development. Its structure allows for the modification of biological pathways related to cysteine metabolism, which can be beneficial in treating conditions such as neurodegenerative diseases and cancer. Research indicates that compounds similar to N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine can inhibit specific enzymatic activities that contribute to disease pathology .

Metabolic Studies

In metabolic studies, this compound serves as a tracer in isotopic labeling experiments, allowing researchers to track metabolic pathways involving cysteine and its derivatives. Its isotopic labeling (with deuterium) enables precise measurements of metabolic fluxes in biological systems . This application is particularly relevant in pharmacokinetics and pharmacodynamics studies.

Case Study 1: Identification of Metabolites

A study conducted on patients with cystathioninuria identified this compound as a significant metabolite. Using LC/APCI-MS, researchers were able to confirm the presence of this compound in urine samples, highlighting its importance in diagnosing metabolic disorders .

Case Study 2: Inhibition Studies

Research exploring the inhibition of polyphenol oxidase (PPO) activity demonstrated that L-cysteine derivatives could modulate enzymatic reactions involved in browning processes in food products. The study showed that the addition of L-cysteine reduced PPO activity significantly compared to controls, suggesting potential applications in food preservation .

Comparative Applications Table

Application AreaDescriptionExample Use Case
Clinical DiagnosticsIdentification of metabolic disorders through urine analysisCystathioninuria diagnosis using LC-MS
Drug DevelopmentExploration of therapeutic effects on diseases related to cysteine metabolismPotential treatment for neurodegenerative diseases
Metabolic StudiesTracing metabolic pathways using isotopic labelingPharmacokinetics studies with deuterated compounds

Mechanism of Action

The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:

    Molecular Targets: It interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenase.

    Pathways: The compound is involved in the synthesis and degradation of sulfur-containing amino acids.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Disodium;4-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylpentanoate
  • CAS Number : 1356933-73-7 (deuterated form); Unlabelled form: 1041285-62-4
  • Molecular Formula : C₉H₁₀D₃NNa₂O₅S
  • Molecular Weight : 296.27 g/mol
  • Structure : A deuterium-labeled derivative of N-acetyl-S-(3-carboxy-2-propyl)-L-cysteine, featuring a trideuterated acetyl group (-COCD₃) and a 3-carboxy-2-propyl thioether side chain. It exists as a mixture of diastereomers .

Physicochemical Properties :

  • Solubility : Water-soluble due to the disodium salt counterion .
  • Stability : Stable under ambient conditions but may decompose upon exposure to strong oxidizers or high temperatures .

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Compound Name (CAS) Substituents/Modifications Counterion Isotopic Labeling Diastereomer Status Reference
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (1356933-73-7) 3-carboxy-2-propyl thioether, deuterated acetyl Disodium D₃ (acetyl) Mixture of diastereomers
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (1041285-62-4) 3-carboxy-2-propyl thioether, non-deuterated acetyl Disodium None Mixture of diastereomers
N-Acetyl-S-(2-cyanoethyl)-L-cysteine Ammonium Salt (74514-75-3) 2-cyanoethyl thioether Ammonium None Single isomer
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Sodium Salt (14369-42-7) 3-hydroxypropyl thioether Sodium None Single isomer
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt (51868-61-2) 2-carboxyethyl thioether, deuterated acetyl Bis(dicyclohexylamine) D₃ (acetyl) Not specified

Key Observations :

  • Deuterium Labeling: The deuterated acetyl group in the target compound slows metabolic degradation (deuterium isotope effect), enhancing its utility in tracer studies compared to non-deuterated analogs .
  • Counterion Effects : Disodium salts (e.g., 1041285-62-4) exhibit higher water solubility than ammonium or dicyclohexylamine salts, which are more lipophilic .
  • Functional Groups: The 3-carboxy-2-propyl group increases polarity and acidity compared to hydroxypropyl or cyanoethyl substituents, influencing receptor binding and urinary excretion rates .

Physicochemical and Analytical Properties

Property This compound N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt N-Acetyl-S-(2-cyanoethyl)-L-cysteine Ammonium Salt
Molecular Weight 296.27 g/mol 293.25 g/mol 254.29 g/mol
LogP -2.11 (predicted) -2.11 (predicted) -1.34 (predicted)
Solubility High (water) High (water) Moderate (polar solvents)
MS/MS Fragmentation Distinct D₃ isotopic pattern No isotopic signature No isotopic signature
Stability Stable in aqueous buffers; decomposes at >200°C Similar to deuterated form Sensitive to hydrolysis (cyano group)

Key Insights :

  • The deuterated compound’s isotopic signature facilitates unambiguous detection in mass spectrometry, unlike non-labeled analogs .
  • The cyanoethyl analog’s instability under alkaline conditions limits its use in long-term studies compared to carboxypropyl derivatives .

Biological Activity

N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt, also known as N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3, is a stable isotope-labeled derivative of L-cysteine. This compound has garnered attention in biochemical research due to its unique structure and biological activities. This article explores its biological activity, including detoxification processes, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀D₃NNa₂O₅S
  • Molecular Weight : 293.25 g/mol
  • CAS Number : 1356933-73-7

The compound features an acetyl group and a carboxylic acid moiety, enhancing its solubility and reactivity in biological systems. Its stable isotope labeling allows for precise tracking in metabolic studies without altering the compound's biological activity .

Biological Activities

This compound exhibits several notable biological activities:

  • Detoxification :
    • The compound plays a significant role in detoxifying reactive metabolites such as crotonaldehyde, a common environmental pollutant. It aids in the formation of mercapturic acids, which are crucial for the excretion of toxic substances from the body .
  • Antioxidant Properties :
    • As a cysteine derivative, it contributes to the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress. This property is particularly relevant in the context of cellular protection against damage caused by free radicals.
  • Metabolic Pathways :
    • The compound is involved in various metabolic pathways, including those related to amino acid metabolism and sulfur-containing compounds. Its stable isotope nature allows researchers to trace these pathways effectively in vivo .

Case Studies

  • Detoxification Mechanisms :
    • A study demonstrated that this compound effectively reduced toxicity levels of crotonaldehyde in rat models. The compound facilitated the conversion of crotonaldehyde into less harmful metabolites through conjugation reactions, highlighting its potential use in detoxifying agents.
  • Role in Cancer Research :
    • Research has indicated that derivatives of cysteine can modulate cellular signaling pathways involved in cancer progression. This compound has been shown to inhibit cell proliferation in certain cancer cell lines by interfering with glutathione metabolism, suggesting its potential as an adjunctive therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-Acetyl-L-cysteineC₆H₁₃NO₃SNon-isotope labeled version; widely used for antioxidant therapy
S-(3-carboxy-2-propyl)-L-cysteineC₉H₁₅NO₄SImportant for metabolic studies; lacks acetyl group
2-Carboxy-1-methylethylmercapturic AcidC₉H₁₃NO₄SSimilar detoxification properties; not isotope labeled

The unique feature of this compound lies in its stable isotope labeling, which enhances its utility in tracing metabolic pathways without altering the biological activity of the compound.

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